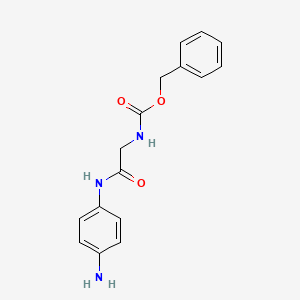
Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further linked to a 4-aminophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-((4-aminophenyl)amino)-2-oxoethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid catalysts, such as iron-chrome catalysts, can enhance the efficiency of the carbamoylation process .
化学反应分析
Types of Reactions
Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl carbamates.
科学研究应用
Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
作用机制
The mechanism of action of Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate involves its conversion into active intermediates under specific conditions. For instance, in a biological context, the compound can undergo enzymatic hydrolysis to release an active amine, which then interacts with molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Para-aminobenzoic acid derivatives: These compounds share the 4-aminophenyl group and have similar applications in medicinal chemistry.
Benzothiazole derivatives: These compounds also contain an aromatic amine group and are used in antimicrobial research.
Benzoxazole derivatives: These compounds are structurally similar and are used in various synthetic applications.
Uniqueness
Benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications. Its ability to undergo self-immolative reactions makes it particularly useful in controlled release systems and prodrug designs .
属性
IUPAC Name |
benzyl N-[2-(4-aminoanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c17-13-6-8-14(9-7-13)19-15(20)10-18-16(21)22-11-12-4-2-1-3-5-12/h1-9H,10-11,17H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXZSPSOOIYELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
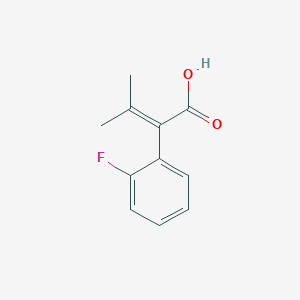
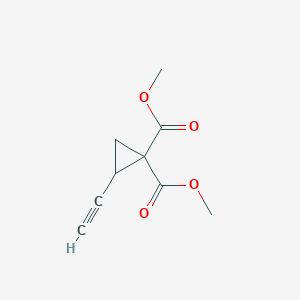
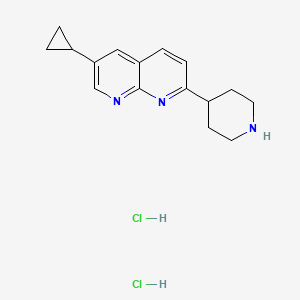
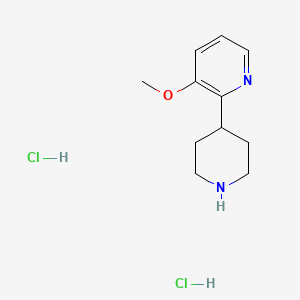
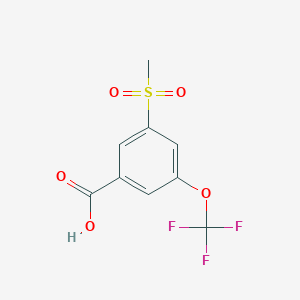
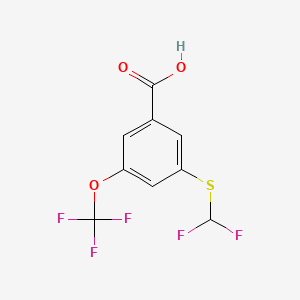
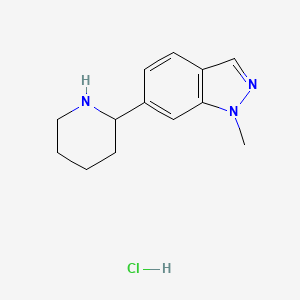
![2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]piperidine hydrochloride](/img/structure/B8116941.png)
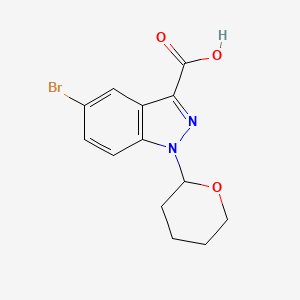
![tert-Butyl 5-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B8116955.png)
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]propanoate](/img/structure/B8116965.png)
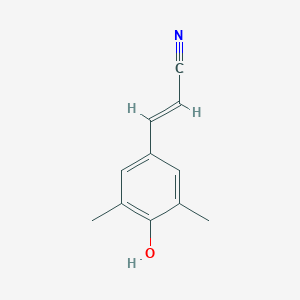
![2H-Spiro[benzofuran-3,1'-cyclopropan]-4-ol](/img/structure/B8116977.png)
![8-Bromo-1-chlorodibenzo[b,d]furan](/img/structure/B8116989.png)
